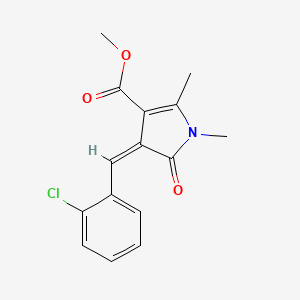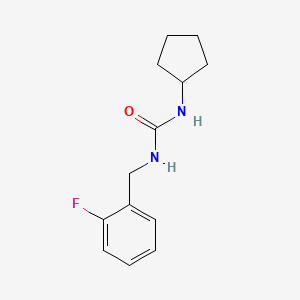
1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide, also known as FP-1, is a synthetic compound that belongs to the class of piperidinecarboxamides. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The inhibition of this interaction leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, differentiation, and survival. FP-1 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide inhibits the protein-protein interaction between c-Myc and Max by binding to the basic helix-loop-helix leucine zipper (bHLH-LZ) domain of Max. This interaction is critical for the transcriptional activity of c-Myc, which regulates the expression of genes involved in cell proliferation, differentiation, and survival. By inhibiting this interaction, 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide downregulates the expression of c-Myc target genes and induces apoptosis in cancer cells.
Biochemical and physiological effects
1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell proliferation by inducing G1 cell cycle arrest. 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been shown to downregulate the expression of c-Myc target genes, such as cyclin D1, Bcl-2, and survivin. Furthermore, 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide is its selectivity for the c-Myc/Max interaction. This selectivity reduces the risk of off-target effects and toxicity. Another advantage is its potent anticancer activity in preclinical models. However, one limitation of 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of clinical data on the safety and efficacy of 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide in humans.
Direcciones Futuras
For 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. Further preclinical studies are needed to evaluate the safety and efficacy of 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide in animal models and to investigate its potential as a combination therapy with other anticancer drugs. Additionally, the role of c-Myc in other diseases, such as neurodegenerative disorders and viral infections, warrants further investigation.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has also been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer. Furthermore, 1-(2-fluorobenzoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin, in preclinical studies.
Propiedades
IUPAC Name |
1-(2-fluorobenzoyl)-N-methyl-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-22(16-7-3-2-4-8-16)19(24)15-11-13-23(14-12-15)20(25)17-9-5-6-10-18(17)21/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTRFTVOLLPTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4835374.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4835381.png)
![5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4835389.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4835401.png)
![3-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4835416.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4835417.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4835431.png)

![N-{2-[methyl(phenyl)amino]ethyl}-2-(methylthio)benzamide](/img/structure/B4835445.png)

![2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835463.png)
![2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B4835466.png)
![4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4835473.png)